

# Vidofludimus special population dosing

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Vidofludimus

CAS No.: 7178240-30-1

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## Clinical Dosing by Indication

The table below summarizes the doses being evaluated in clinical trials for different autoimmune conditions.

Indication	Phase	Established Efficacious Dose	Dosing Regimen	Key Clinical Evidence
Relapsing-Remitting Multiple Sclerosis (RRMS)	Phase 3 [1]	30 mg [2]	Once daily [3]	30 mg and 45 mg significantly reduced cumulative CUA lesions at 24 weeks vs. placebo (1.4 and 1.7 vs. 5.8); 10 mg was not effective [2].
Progressive Multiple Sclerosis (PMS)	Phase 2 [4]	45 mg [4]	Once daily [4]	45 mg reduced the risk of 24-week confirmed disability worsening by 20% in the overall PMS population and by 30% in the PPMS subpopulation [4].
COVID-19	Phase 2 [5]	45 mg	45 mg single dose on day 1, then 22.5 mg twice daily for 13 days [5]	Studied in hospitalized patients; shorter time to clinical improvement vs. placebo, especially when initiated early [5].

## Pharmacokinetics & Safety Profile

Understanding the drug's properties is crucial for troubleshooting experimental protocols.

- **Pharmacokinetics: Vidofludimus** calcium demonstrates **dose-proportional pharmacokinetics**. It has a **half-life of approximately 30 hours** at steady state, supporting a once-daily dosing regimen. Steady-state concentrations are typically reached within 6 to 8 days. Food intake does not significantly impact its bioavailability [6] [7] [8].
- **Safety and Tolerability:** The drug has shown a favorable safety profile in clinical trials.
  - **General Safety:** In the phase 2 EMPHASIS trial for RRMS, treatment-emergent adverse events occurred in 37% of patients on **vidofludimus** calcium across all doses, compared to 43% on placebo. The incidence of liver enzyme elevations and infections was similar to placebo [2].
  - **Identified Risk:** Early phase studies with a previous formulation (**vidofludimus** free acid) identified a dose-related risk of **hematuria** at high doses ( $\geq 70$  mg). This was the rationale for selecting doses  $\leq 50$  mg for the current formulation (**vidofludimus** calcium), and no such signal has been observed in this dose range [6] [8].
  - **Long-Term Data:** Open-label extension data from the RRMS trial for up to 5.5 years shows sustained safety with low discontinuation rates and no new safety signals [9] [3].

## Experimental Protocol & Troubleshooting

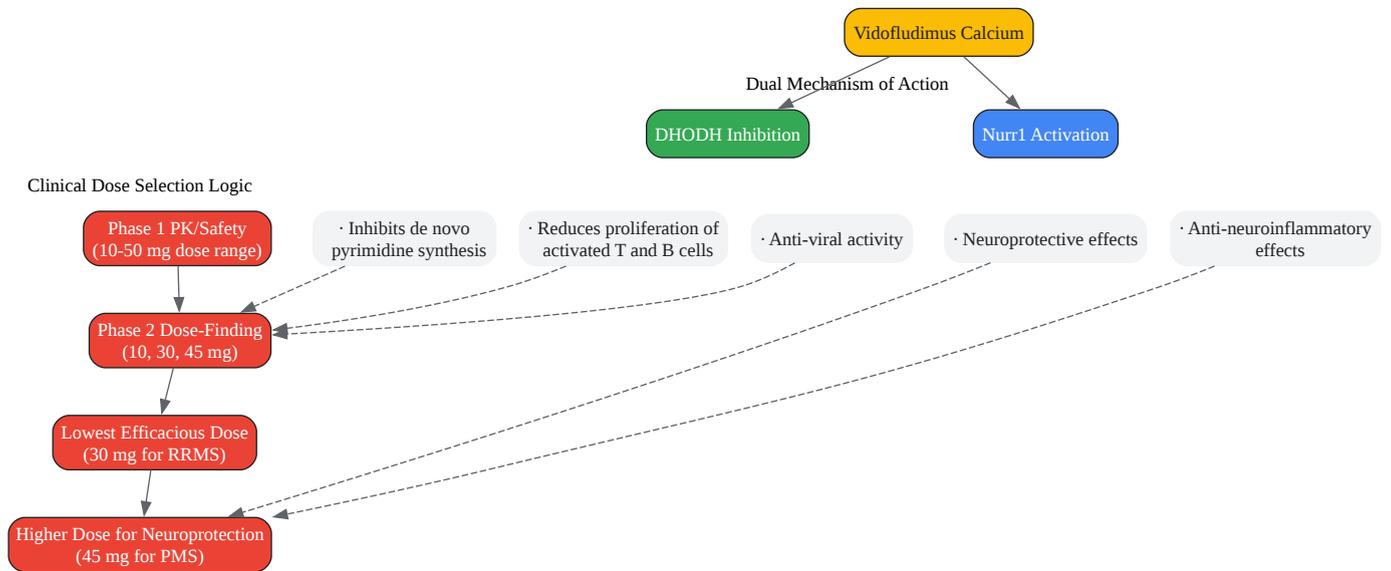
### FAQs for Researchers

- **Q: What is the recommended dose for in vitro studies investigating DHODH inhibition?**
  - **A:** While specific in vitro protocols are not detailed in clinical trial results, the plasma concentrations achieved by the 30-45 mg clinical doses can inform your experimental design. The phase 1 MAD study reported an  $AUC_{0-24,ss}$  of 259.5 h· $\mu$ g/mL for a 70 mg dose of the previous formulation, which was associated with hematuria. Doses of 30-50 mg of the current calcium salt formulation were safe and efficacious, suggesting targeting exposures below this threshold is prudent [6] [8].
- **Q: Are there any critical drug interactions to consider in our models?**
  - **A:** The metabolism of **vidofludimus** is primarily mediated by the cytochrome P450 isoform **CYP2C8**, with a smaller contribution from **CYP2C9** [6] [8]. Investigators should be cautious of potential interactions with strong inhibitors or inducers of these enzymes.

- **Q: The drug appears ineffective in our animal model of neurodegeneration. How should we troubleshoot?**
  - **A:** First, verify that your dosing regimen achieves sufficient exposure, considering the ~30-hour half-life to reach steady state. Second, explore the dual mechanism of action. Beyond DHODH inhibition, **vidofludimus** calcium is an agonist of the **Nurr1 receptor**, which is believed to mediate neuroprotective effects [4] [9]. Ensure your model and endpoints are designed to detect potential benefits from this pathway, such as reduced neuronal loss or disability progression independent of acute inflammation.

## Mechanism & Dose Selection Logic

The following diagram illustrates the dual mechanism of action and the logical pathway for dose selection in clinical development.



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To cite this document: Smolecule. [Vidofludimus special population dosing]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548869#vidofludimus-special-population-dosing>]

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**Address:** Ontario, CA 91761, United States

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